6,6'-Bis(3,4,5-trimethoxyphenyl)-4,4'-bipyrimidine
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Overview
Description
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine is a complex organic compound characterized by its bipyrimidine core and trimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the bipyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the bipyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Bis(4-methoxyphenyl)-4,4’-bipyrimidine
- 6,6’-Bis(3,4-dimethoxyphenyl)-4,4’-bipyrimidine
- 6,6’-Bis(3,5-dimethoxyphenyl)-4,4’-bipyrimidine
Uniqueness
6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine is unique due to the presence of three methoxy groups on each phenyl ring, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
866722-58-9 |
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Molecular Formula |
C26H26N4O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-6-[6-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]pyrimidine |
InChI |
InChI=1S/C26H26N4O6/c1-31-21-7-15(8-22(32-2)25(21)35-5)17-11-19(29-13-27-17)20-12-18(28-14-30-20)16-9-23(33-3)26(36-6)24(10-16)34-4/h7-14H,1-6H3 |
InChI Key |
OEOFGPASTVWSDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC=N2)C3=NC=NC(=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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